molecular formula CF3CF2OCF2CFHCF2COOH<br>C6H2F10O3 B12634516 2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid CAS No. 919005-25-7

2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid

Cat. No.: B12634516
CAS No.: 919005-25-7
M. Wt: 312.06 g/mol
InChI Key: FHYQPEYNKGQOOR-UHFFFAOYSA-N
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Description

2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid is a fluorinated organic compound with the molecular formula C₆H₂F₁₀O₃. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and environmental degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid typically involves fluorination reactions. One common method is the fluorination of butanoic acid derivatives using fluorinating agents such as elemental fluorine or fluorinated reagents . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure the safety of workers and the environment .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms .

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under controlled temperatures to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, using hydroxide ions can result in the formation of hydroxylated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of other molecules in its vicinity. This property is exploited in various chemical reactions to achieve specific outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,4,4-Pentafluoro-4-(pentafluoroethoxy)butanoic acid is unique due to its specific arrangement of fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required .

Properties

CAS No.

919005-25-7

Molecular Formula

CF3CF2OCF2CFHCF2COOH
C6H2F10O3

Molecular Weight

312.06 g/mol

IUPAC Name

2,2,3,4,4-pentafluoro-4-(1,1,2,2,2-pentafluoroethoxy)butanoic acid

InChI

InChI=1S/C6H2F10O3/c7-1(3(8,9)2(17)18)4(10,11)19-6(15,16)5(12,13)14/h1H,(H,17,18)

InChI Key

FHYQPEYNKGQOOR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(F)F)(C(OC(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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